Insulin Receptor Pharmacology: Asparaginamide C-Terminal Modification Uncouples Receptor Binding Affinity from in Vitro Biological Activity — a 4- to 5-Fold Divergence Not Observed with Any Other A21 Modification
[21-Asparaginamide-A]insulin, in which the C-terminal asparagine of the insulin A chain is replaced by asparaginamide, displays a pronounced and unique divergence between receptor binding affinity and in vitro biological potency. In direct head-to-head comparison with natural bovine insulin (set as 100% reference), the asparaginamide analog exhibits receptor binding affinities of approximately 63.9% in rat liver membranes and 51.4% in isolated adipocytes, yet achieves only 12% potency in stimulating glucose oxidation and 14.8% in stimulating lipogenesis [1]. This represents a 4.3- to 5.3-fold disparity between binding and biological response. No other naturally occurring insulin or previously synthesized insulin analog — including [21-asparagine diethylamide-A]insulin, which displays equivalent receptor binding (48%) and biological activity (56%) — exhibits this uncoupling phenomenon, suggesting that the primary amide group of asparaginamide uniquely alters the conformational transduction mechanism linking insulin receptor occupancy to metabolic effector pathways [2]. When assayed in vivo by the mouse convulsion test, the analog displays approximately 72% potency relative to native insulin, a partial recovery potentially attributable to in vivo amidolysis converting the analog back to natural insulin [1].
| Evidence Dimension | Receptor binding affinity vs. in vitro biological activity (glucose oxidation and lipogenesis) |
|---|---|
| Target Compound Data | Receptor binding: 63.9% (rat liver membranes), 51.4% (isolated adipocytes); Biological activity: 12% (glucose oxidation), 14.8% (lipogenesis); In vivo potency: ~72% (mouse convulsion test) |
| Comparator Or Baseline | Natural bovine insulin (100% reference in all assays) |
| Quantified Difference | 4.3- to 5.3-fold divergence between receptor binding and biological activity; receptor binding is at least 4-fold higher than in vitro biological potency |
| Conditions | Rat liver membrane binding assays; isolated rat adipocyte glucose oxidation and lipogenesis assays; in vivo mouse convulsion test |
Why This Matters
This uniquely uncoupled pharmacology renders asparaginamide an essential molecular probe for dissecting insulin receptor signaling mechanisms and a non-substitutable building block for biased insulin analog design.
- [1] Burke GT, Chanley JD, Okada Y, Cosmatos A, Ferderigos N, Katsoyannis PG. Divergence of the in vitro biological activity and receptor binding affinity of a synthetic insulin analogue, [21-asparaginamide-A]insulin. Biochemistry. 1980 Sep 30;19(20):4547-56. DOI: 10.1021/bi00591a006. View Source
- [2] Possible involvement of the A20-A21 peptide bond in the expression of the biological activity of insulin. 2. [21-Asparagine diethylamide-A]insulin — comparative study demonstrating equivalent receptor binding (48%) and biological activity (56%) for the diethylamide analog vs. the pronounced binding-activity divergence in the asparaginamide analog (ca. 60% binding, ca. 13% activity). Scilit / INIS. View Source
